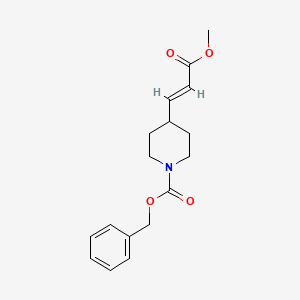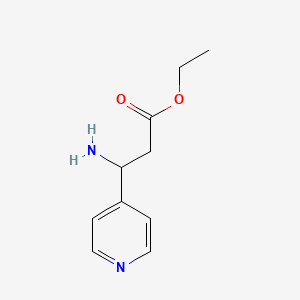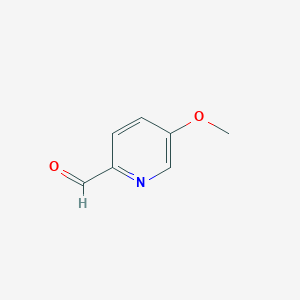
Hidrato de Colato de Sodio
Descripción general
Descripción
Sodium cholate hydrate is a bio-surfactant and a non-denaturing anionic detergent . It plays a crucial role in biochemical research, particularly in protein solubilization and membrane permeabilization, making it essential for protein extraction and purification, especially when dealing with membrane proteins and protein complexes .
Synthesis Analysis
Sodium cholate hydrate is used as a reducing reagent in aqueous solution . It is also used in the study to assess infiltration of pressurized promoter solutions in a mesoporous silica .Molecular Structure Analysis
The empirical formula of Sodium cholate hydrate is C24H39NaO5 · xH2O . The molecular weight is 430.55 (anhydrous basis) .Chemical Reactions Analysis
Sodium cholate hydrate is used for the extraction of membrane proteins . It has been used in a study to assess the effect of phospholipid formulation and surfactants on the dermal delivery of hydrophilic drugs from elastic liposomes .Physical And Chemical Properties Analysis
Sodium cholate hydrate is a non-denaturing detergent used for the extraction of membrane proteins . It is involved in the study to assess infiltration of pressurized promoter solutions in a mesoporous silica .Aplicaciones Científicas De Investigación
Solubilización de Proteínas
El hidrato de colato de sodio se utiliza ampliamente en la investigación bioquímica para la solubilización de proteínas. Es particularmente efectivo en la solubilización de proteínas de membrana, que a menudo son difíciles de extraer debido a su naturaleza hidrofóbica. Al interrumpir la bicapa lipídica, el this compound permite la extracción y purificación de estas proteínas para su posterior estudio .
Permeabilización de Membranas
En la biología celular, el this compound se utiliza para permeabilizar las membranas celulares. Esta aplicación es crucial para introducir sustancias en las células o extraer componentes celulares. Es un paso clave en técnicas como la citometría de flujo y la tinción intracelular .
Purificación de ADN y ARN
El compuesto es adecuado para técnicas de purificación de ADN y ARN. Sus propiedades ayudan en la eliminación de proteínas de los ácidos nucleicos durante el proceso de extracción, asegurando que la preparación final esté libre de contaminantes .
Western Blotting
El this compound sirve como un detergente efectivo en los protocolos de western blotting. Ayuda en la preparación de muestras al solubilizar proteínas e impartirles una carga negativa, lo que facilita su separación por electroforesis .
Estudios de Formación de Biopelículas
Los investigadores utilizan el this compound para estudiar la formación de biopelículas. Se agrega al medio de crecimiento para observar los efectos de las sales biliares en la formación de biopelículas por diversas especies bacterianas, lo que es significativo para comprender la colonización bacteriana y la infección .
Administración Transdérmica de Fármacos
En la investigación farmacéutica, el this compound se investiga por su papel en la administración transdérmica de fármacos. Se utiliza en la formulación de liposomas elásticos, conocidos como transferosomas, que están diseñados para pasar a través de la piel de manera más efectiva, entregando medicamentos directamente a la circulación sistémica .
Sistemas de Transcripción Responsivos a Ácidos Biliares
El this compound se utiliza para inducir sistemas de transcripción responsivos a ácidos biliares (BEAR). Esta aplicación es importante en los estudios genéticos donde la expresión de ciertos genes está regulada por la presencia de ácidos biliares .
Respuesta al Estrés en Microorganismos
El compuesto también se utiliza para probar la respuesta al estrés en microorganismos como Campylobacter jejuni. Al exponer las bacterias al this compound, los investigadores pueden estudiar cómo estos organismos responden al estrés inducido por los ácidos biliares, lo que es relevante para comprender su supervivencia en el tracto gastrointestinal del huésped .
Mecanismo De Acción
Target of Action
Sodium cholate hydrate primarily targets lipid membranes and hydrophobic molecules . As a bile acid salt, it plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins . It is also used as a solubilizing agent in drug formulation and delivery systems .
Mode of Action
The mode of action of Sodium cholate hydrate revolves around its ability to form micelles . These micelles encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous environments . In the human body, bile acids, including Sodium cholate hydrate, facilitate the emulsification of dietary fats, allowing enzymes like lipases to break them down into absorbable units . This property is harnessed in pharmaceutical applications, where Sodium cholate hydrate acts as a carrier for poorly soluble drugs, enhancing their absorption and therapeutic efficacy .
Biochemical Pathways
Sodium cholate hydrate influences the fluidity and permeability of lipid membranes . This interaction is particularly beneficial in improving the delivery of drugs that require passage through lipid-rich biological membranes . Moreover, Sodium cholate hydrate has been shown to modulate the activity of various cellular transporters and enzymes, further contributing to its role in drug delivery and therapeutic applications .
Pharmacokinetics
Sodium cholate hydrate can be administered through various routes, including oral, intravenous, and topical . The method of administration largely depends on the intended application and the formulation of the drug product . For oral administration, Sodium cholate hydrate is often included in capsule or tablet forms, designed to dissolve in the gastrointestinal tract .
Result of Action
Upon administration, Sodium cholate hydrate interacts with lipid membranes, influencing their fluidity and permeability . This interaction is particularly beneficial in improving the delivery of drugs that require passage through lipid-rich biological membranes . Moreover, Sodium cholate hydrate has been shown to modulate the activity of various cellular transporters and enzymes, further contributing to its role in drug delivery and therapeutic applications .
Action Environment
The action of Sodium cholate hydrate is influenced by environmental factors such as the ionic strength of the dispersion medium and temperature . These factors can affect the solubility of Sodium cholate hydrate and its ability to form micelles, thereby influencing its efficacy as a solubilizing agent .
Safety and Hazards
Direcciones Futuras
Sodium cholate hydrate has been used in a study to assess the effect of phospholipid formulation and surfactants on the dermal delivery of hydrophilic drugs from elastic liposomes . It has also been used in a study to investigate the elastic deformable vesicles, transfersomes, for transdermal drug delivery .
Relevant Papers Several papers have been published on Sodium cholate hydrate. For instance, a paper titled “Concentration-dependent effects of sodium cholate and deoxycholate bile salts on breast cancer cells proliferation and survival” discusses the effects of Sodium cholate hydrate on breast cancer cells .
Análisis Bioquímico
Biochemical Properties
Sodium cholate hydrate plays a crucial role in biochemical reactions as a solubilizing agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating their extraction and stabilization. For instance, sodium cholate hydrate is known to interact with membrane proteins, aiding in their solubilization without denaturing them. This interaction is primarily hydrophobic, allowing the detergent to embed itself within the lipid bilayer and extract the proteins in a functional state .
Cellular Effects
Sodium cholate hydrate influences various cellular processes by altering membrane permeability and protein solubilization. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, sodium cholate hydrate can disrupt cell membranes, leading to changes in ion gradients and signaling cascades. This disruption can also affect gene expression by altering the cellular environment and the availability of transcription factors .
Molecular Mechanism
At the molecular level, sodium cholate hydrate exerts its effects through hydrophobic interactions with membrane lipids and proteins. It binds to the hydrophobic regions of membrane proteins, facilitating their extraction from the lipid bilayer. This binding can lead to enzyme inhibition or activation, depending on the specific protein and its role in cellular processes. Additionally, sodium cholate hydrate can influence gene expression by altering the cellular environment and the availability of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium cholate hydrate can change over time due to its stability and degradation. Sodium cholate hydrate is hygroscopic and can degrade when exposed to moisture, leading to a decrease in its effectiveness as a solubilizing agent. Long-term exposure to sodium cholate hydrate can also affect cellular function, as prolonged disruption of cell membranes can lead to cell death or altered cellular metabolism .
Dosage Effects in Animal Models
The effects of sodium cholate hydrate vary with different dosages in animal models. At low doses, it can effectively solubilize membrane proteins without causing significant toxicity. At high doses, sodium cholate hydrate can be toxic, leading to adverse effects such as liver damage and altered metabolic function. Threshold effects are observed, where a specific dosage range is required to achieve the desired solubilizing effect without causing toxicity .
Metabolic Pathways
Sodium cholate hydrate is involved in various metabolic pathways, particularly those related to bile acid metabolism. It interacts with enzymes such as cholesterol 7α-hydroxylase, which is involved in the synthesis of bile acids from cholesterol. Sodium cholate hydrate can also affect metabolic flux and metabolite levels by altering the availability of bile acids and their derivatives .
Transport and Distribution
Within cells and tissues, sodium cholate hydrate is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via bile acid transporters and distributed to various cellular compartments. Sodium cholate hydrate’s localization and accumulation can affect its activity and function, influencing cellular processes such as membrane permeability and protein solubilization .
Subcellular Localization
Sodium cholate hydrate is primarily localized in the cell membrane and associated with membrane proteins. Its activity and function are influenced by its subcellular localization, as it can target specific compartments or organelles through post-translational modifications and targeting signals. This localization is crucial for its role in solubilizing membrane proteins and altering membrane permeability .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Sodium cholate hydrate can be achieved through the reaction of cholic acid with sodium hydroxide in the presence of water.", "Starting Materials": [ "Cholic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve cholic acid in water", "Add sodium hydroxide to the solution", "Heat the mixture to 60-70°C and stir for 2-3 hours", "Cool the mixture to room temperature", "Filter the precipitate and wash with water", "Dry the product to obtain Sodium cholate hydrate" ] } | |
Número CAS |
206986-87-0 |
Fórmula molecular |
C24H42NaO6 |
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O5.Na.H2O/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);;1H2/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-;;/m1../s1 |
Clave InChI |
QWSPGAWHPXZHEP-RCVKHMDESA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na] |
SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sodium cholate hydrate acts as an edge activator or biosurfactant in lipid-based drug delivery systems such as liposomes, ethosomes, and bilosomes. [, ] It enhances the flexibility and deformability of these nanocarriers by intercalating into the lipid bilayer, promoting deeper penetration into tissues like the skin. [, ] For instance, sodium cholate hydrate plays a crucial role in the development of "propanosomes", a novel ultra-flexible lipidic vesicle designed for enhanced drug delivery. []
A: Yes, research suggests that sodium cholate hydrate contributes to the stability and encapsulation efficiency of nanoparticles. [, ] In a study exploring poly(lactic-co-glycolic acid) (PLGA) nanoparticles for delivering erythropoietin, sodium cholate hydrate was incorporated as a stabilizer. [] The resulting nanoparticles demonstrated improved safety profiles and enhanced neuroprotective effects compared to free erythropoietin. []
A: Sodium cholate hydrate significantly impacts the size, charge, and morphology of nanocarriers. [] Studies reveal that the concentration of sodium cholate hydrate used during formulation can be modulated to fine-tune the size of bilosomes, a type of lipid vesicle. [] This control over size is crucial for optimizing drug loading, release kinetics, and biodistribution.
A: Sodium cholate hydrate finds application in various scientific domains. In material science, it serves as a dispersing agent for carbon nanotubes, facilitating their processing and incorporation into thin-film transistors for electronic applications. [] This dispersing ability stems from its amphiphilic nature, allowing it to interact with both the hydrophobic nanotubes and the aqueous solution. []
A: Research indicates that sodium cholate hydrate possesses some inherent antimicrobial activity. [] This property makes it a valuable additive in drug delivery systems, particularly those intended for topical antimicrobial applications. [] Furthermore, sodium cholate hydrate's role in bile salt metabolism links it to cholesterol regulation. Studies have shown that pectin, a dietary fiber, can bind to bile salts like sodium cholate hydrate, potentially influencing cholesterol levels. []
A: While generally considered safe, potential drawbacks of sodium cholate hydrate include possible irritation when used in topical formulations. [] Careful optimization of concentration is crucial to minimize any potential for irritation. Additionally, as with any excipient or additive, comprehensive toxicity studies are essential to ensure its safe use in various applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


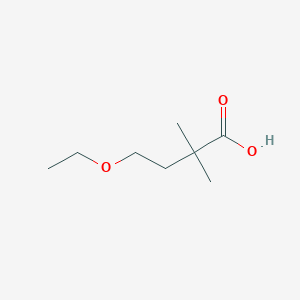
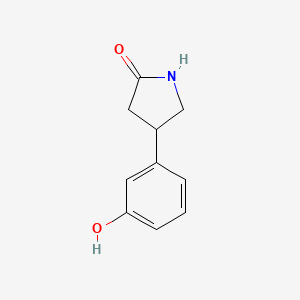
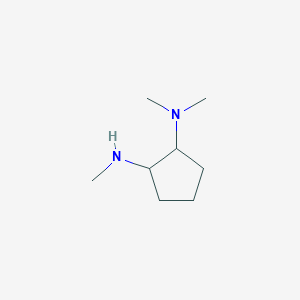
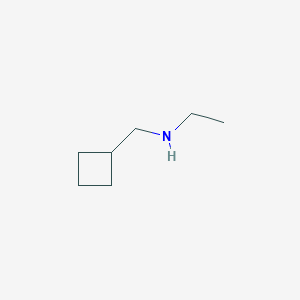
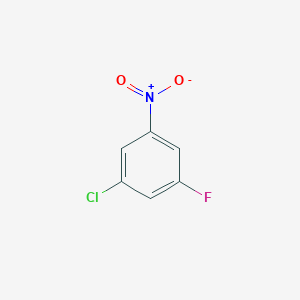
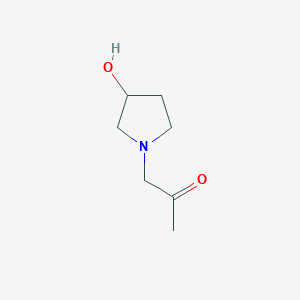
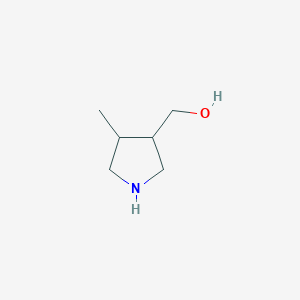
![1-[2-(diethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1371475.png)


![2-Chloro-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1371481.png)
